molecular formula C12H15N3OS B15043904 (2E)-2-(4-methoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

(2E)-2-(4-methoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B15043904
M. Wt: 249.33 g/mol
InChI Key: GISNKSLEDALUPE-NTEUORMPSA-N
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Description

1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA is an organic compound characterized by the presence of a methoxyphenyl group, a methylideneamino group, and a prop-2-en-1-yl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA typically involves the condensation of 4-methoxybenzaldehyde with allylthiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halides, amines, and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA can be compared with similar compounds such as:

    1-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    1-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA: Contains a chlorine atom, which can influence its chemical properties and interactions with biological targets.

    1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of 1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(PROP-2-EN-1-YL)THIOUREA lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

1-[(E)-(4-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-14-9-10-4-6-11(16-2)7-5-10/h3-7,9H,1,8H2,2H3,(H2,13,15,17)/b14-9+

InChI Key

GISNKSLEDALUPE-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=S)NCC=C

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=S)NCC=C

Origin of Product

United States

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